molecular formula C21H19N5O2 B11181414 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B11181414
M. Wt: 373.4 g/mol
InChI Key: HJRZQNKYTITNIT-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves the reaction of 4,6-dimethylquinazoline with 4-methoxyphenylpyrimidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. These methods are optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The conditions vary depending on the desired reaction, with temperature and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of quinazoline and pyrimidine moieties makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H19N5O2/c1-12-4-9-17-16(10-12)13(2)22-20(23-17)26-21-24-18(11-19(27)25-21)14-5-7-15(28-3)8-6-14/h4-11H,1-3H3,(H2,22,23,24,25,26,27)

InChI Key

HJRZQNKYTITNIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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